molecular formula C8H5BrIN B1593090 5-bromo-6-iodo-1H-indole CAS No. 1000343-06-5

5-bromo-6-iodo-1H-indole

Cat. No. B1593090
M. Wt: 321.94 g/mol
InChI Key: PMBYXSFYQDBLEF-UHFFFAOYSA-N
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Description

5-Bromo-6-iodo-1H-indole is a compound with the molecular weight of 321.94 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-bromo-6-iodo-1H-indole is 1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H . This code provides a specific text string that represents a chemical structure.

It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Sequential Sonogashira and Suzuki Cross-Coupling Reactions

5-bromo-6-iodo-1H-indole has been explored for its reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. Research has demonstrated that sequential Sonogashira-Sonogashira, Sonogashira-Suzuki, and Suzuki-Sonogashira reactions with 5-bromo-6-iodo-1H-indoles or indazoles can yield a large range of new functionalized indoles and indazoles. These compounds are considered potential 5-HT receptor ligands, indicating their relevance in developing pharmaceutical agents (Witulski et al., 2005).

Regioselective C(sp2)-H Dual Functionalization

Another application involves the regioselective C(sp2)-H dual functionalization of indoles, where 5-bromo-6-iodo-1H-indole derivatives undergo bromo-amination via the 1,3-migration of imide groups on indolyl(phenyl)iodonium imides. This process has been developed to provide 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama et al., 2015).

Synthesis of Indolo[2,1-a]isoquinolines

The compound also serves as a precursor in the synthesis of indolo[2,1-a]isoquinolines via copper-catalyzed C–C coupling and cyclization with 1,3-diketones. This synthesis method highlights the versatility of 5-bromo-6-iodo-1H-indoles in facilitating the formation of complex heterocyclic structures (Lee et al., 2018).

Photoreactive (3-trifluoromethyl)diazirinyl Indole Derivatives

In the realm of biochemistry and chemical biology, 5-bromo-6-iodo-1H-indole derivatives have been used to synthesize 5- and 6-trifluoromethyldiazirinyl indoles for the first time. These compounds act as mother skeletons for the comprehensive synthesis of various bioactive indole metabolites, which can be utilized in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).

Molecular Structure and Interactions

A study focusing on the molecular structure and interactions of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole showcased the utility of 5-bromo-6-iodo-1H-indole derivatives in understanding crystal structure, Hirshfeld surface analysis, and thermal stability. This research provides insight into the physicochemical properties and stability of indole-based compounds, relevant for material science and molecular engineering applications (Barakat et al., 2017).

Safety And Hazards

The safety information for 5-bromo-6-iodo-1H-indole indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 and H317, and the precautionary statement is P280 .

properties

IUPAC Name

5-bromo-6-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBYXSFYQDBLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646818
Record name 5-Bromo-6-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-iodo-1H-indole

CAS RN

1000343-06-5
Record name 5-Bromo-6-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Luo, CL Li, P Ji, Y Zhou, J Gui, L Chen, Y Yin… - Chem, 2023 - cell.com
Here, we document the reinvention of aryne chemistry with "old" o-diiodoarenes as aryne progenitors. We have established a NaH-mediated activation strategy for the generation of …
Number of citations: 2 www.cell.com

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